molecular formula C6H14N2O B8081901 Azane;1-ethylpyrrolidin-2-one

Azane;1-ethylpyrrolidin-2-one

Cat. No.: B8081901
M. Wt: 130.19 g/mol
InChI Key: UHSGIQZSVIMFEK-UHFFFAOYSA-N
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Description

Azane;1-ethylpyrrolidin-2-one, also known as 1-ethyl-2-pyrrolidinone, is an organic compound with the molecular formula C6H11NO. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-pyrrolidinone can be synthesized through the reaction of 2-pyrrolidone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, 1-ethyl-2-pyrrolidinone is produced by the catalytic hydrogenation of N-ethylsuccinimide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity 1-ethyl-2-pyrrolidinone.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylsuccinimide.

    Reduction: It can be reduced to form 1-ethylpyrrolidine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides, typically under basic conditions.

Major Products Formed

    Oxidation: N-ethylsuccinimide.

    Reduction: 1-ethylpyrrolidine.

    Substitution: N-substituted derivatives of 1-ethyl-2-pyrrolidinone.

Scientific Research Applications

1-Ethyl-2-pyrrolidinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent in various chemical reactions and processes, including polymerization and catalysis.

    Biology: It is used as a solvent in the extraction and purification of biological molecules.

    Medicine: It is used as a solvent in pharmaceutical formulations and drug delivery systems.

    Industry: It is used as a solvent in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 1-ethyl-2-pyrrolidinone is primarily based on its ability to act as a solvent. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

1-Ethyl-2-pyrrolidinone is similar to other N-alkylpyrrolidones, such as N-methyl-2-pyrrolidone and N-butyl-2-pyrrolidone. it has unique properties that make it suitable for specific applications:

    N-methyl-2-pyrrolidone: Similar solvent properties but has a lower boiling point and different toxicity profile.

    N-butyl-2-pyrrolidone: Similar solvent properties but has a higher boiling point and different solubility characteristics.

These differences highlight the uniqueness of 1-ethyl-2-pyrrolidinone in terms of its boiling point, solubility, and toxicity profile, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

azane;1-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.H3N/c1-2-7-5-3-4-6(7)8;/h2-5H2,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGIQZSVIMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1=O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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